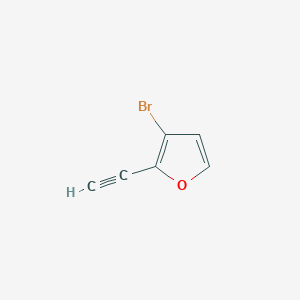

3-Bromo-2-ethynylfuran

Description

3-Bromo-2-ethynylfuran is a brominated furan derivative featuring an ethynyl group at the 2-position and a bromine substituent at the 3-position. This compound belongs to the class of five-membered heterocycles, which are critical intermediates in organic synthesis and pharmaceutical development. The ethynyl group enhances reactivity for cross-coupling reactions (e.g., Sonogashira coupling), while the bromine atom facilitates nucleophilic substitutions, making it versatile for constructing complex molecules. includes it in their building blocks catalog .

Properties

Molecular Formula |

C6H3BrO |

|---|---|

Molecular Weight |

170.99 g/mol |

IUPAC Name |

3-bromo-2-ethynylfuran |

InChI |

InChI=1S/C6H3BrO/c1-2-6-5(7)3-4-8-6/h1,3-4H |

InChI Key |

DWADAMWJTOSWHO-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=CO1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethynylfuran typically involves the bromination of 2-ethynylfuran. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds via a radical mechanism, selectively brominating the furan ring at the third position.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Bromo-2-ethynylfuran can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and various amines.

Oxidation and Reduction: The ethynyl group can be oxidized to form carboxylic acids or reduced to form alkenes or alkanes under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate; typically carried out in aqueous or alcoholic solvents.

Major Products:

Substitution Products: Azides, nitriles, amines.

Coupling Products: Biaryl compounds, styrenes.

Oxidation Products: Carboxylic acids.

Reduction Products: Alkenes, alkanes.

Scientific Research Applications

Chemistry: 3-Bromo-2-ethynylfuran is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science for the development of novel polymers and advanced materials .

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethynylfuran in chemical reactions involves the activation of the furan ring and the ethynyl group. The bromine atom at the third position is a good leaving group, facilitating nucleophilic substitution and cross-coupling reactions. The ethynyl group can participate in various addition and cycloaddition reactions, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts 3-Bromo-2-ethynylfuran with structurally related brominated furans and heterocycles:

Stability and Commercial Accessibility

- This compound faces supply chain challenges, with CymitQuimica discontinuing production, though specialized suppliers like Enamine Ltd. may still offer it .

- 5-Bromo-2,4-dichloropyridine and similar halogenated pyridines () are more widely available due to their use in agrochemicals and pharmaceuticals .

Key Research Findings

- Synthetic Applications : this compound’s dual functional groups make it a linchpin in synthesizing conjugated polymers and bioactive molecules. For example, its ethynyl group can link to aromatic systems for optoelectronic materials .

- Comparative Limitations : Unlike 5-(4-bromophenyl)furan-2(3H)-one (), which is used in three-component reactions, this compound’s instability under prolonged storage limits its utility in large-scale syntheses .

Notes

- Synthetic Recommendations: Combine Sonogashira coupling with subsequent bromine substitutions to access derivatives efficiently .

- Safety and Handling : Brominated furans may decompose under heat, releasing toxic fumes; handle in well-ventilated environments.

Biological Activity

3-Bromo-2-ethynylfuran is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological implications based on recent studies and findings.

- Molecular Formula : C6H4BrO

- Molecular Weight : 186.00 g/mol

- CAS Number : 32521140

This compound is characterized by its furan ring, which is known for its reactivity and ability to participate in various chemical reactions, including cross-coupling and cycloaddition processes. The presence of a bromine atom enhances its electrophilic character, making it a versatile building block in organic synthesis.

Synthesis

The synthesis of this compound typically involves the bromination of 2-ethynylfuran using brominating agents under controlled conditions. This reaction can be facilitated using solvents such as dichloromethane or acetonitrile, often in the presence of catalysts to improve yield and selectivity.

Biological Activity

Recent studies have shown that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Research indicates that compounds containing furan rings demonstrate significant antibacterial activity. A study by found that derivatives of ethynylfuran exhibited growth inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Anticancer Activity : Preliminary investigations have suggested that this compound may possess anticancer properties. A study focused on the cytotoxic effects of furan derivatives on cancer cell lines reported that certain structural modifications could enhance their efficacy against tumor cells .

- Neuroprotective Effects : The compound's ability to modulate neuropeptide Y receptors has been explored, indicating potential neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where neuropeptide Y plays a critical role .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate activity compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of various concentrations of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated dose-dependent cytotoxicity with an IC50 value of approximately 15 µM after 48 hours of treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 15 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.